molecular formula C9H16N2OS B13998669 4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione CAS No. 59336-14-0

4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione

Cat. No.: B13998669
CAS No.: 59336-14-0
M. Wt: 200.30 g/mol
InChI Key: HUPUFPXSNNNGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione is a sophisticated bicyclic heterocycle of significant interest in advanced chemical synthesis and agrochemical research. This compound features a complex molecular framework containing oxygen, nitrogen, and sulfur heteroatoms, making it a valuable scaffold for constructing novel molecular architectures. Its structural similarity to diazabicyclononane-thione intermediates suggests its primary research value lies in its potential application as a key precursor in the development of active ingredients, particularly for high-efficacy, broad-spectrum herbicides . Researchers utilize this compound to explore new synthetic pathways in the generation of complex spirocyclic and polycyclic systems, leveraging its electron-deficient characteristics in cycloaddition reactions and as a Michael acceptor . The mechanism of action for derivatives of this compound often involves interactions with specific biological targets, leading to the disruption of vital processes in plants. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

59336-14-0

Molecular Formula

C9H16N2OS

Molecular Weight

200.30 g/mol

IUPAC Name

7,7,8a-trimethyl-2,3,6,8-tetrahydro-[1,3]oxazolo[3,2-c]pyrimidine-5-thione

InChI

InChI=1S/C9H16N2OS/c1-8(2)6-9(3)11(4-5-12-9)7(13)10-8/h4-6H2,1-3H3,(H,10,13)

InChI Key

HUPUFPXSNNNGIZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(N(CCO2)C(=S)N1)C)C

solubility

>30 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthesis of Oxazolidinone Intermediate

The synthesis often starts with the preparation of an oxazolidinone intermediate through condensation reactions involving amino acid derivatives and aldehydes.

  • For example, Cbz-L-alanine is condensed with benzaldehyde dimethyl acetal to give an oxazolidinone intermediate.
  • Alkylation of this oxazolidinone with lithium hexamethyldisilazide and allyl iodide proceeds with high yield (91%) and stereoselectivity (>95:5 diastereomeric ratio).
  • Ozonolysis of the allyloxazolidinone intermediate yields the requisite aldehyde for further cyclization steps.

Formation of Diazabicyclo[4.3.0]nonane Ring System

  • The aldehyde intermediate is subjected to reductive amination with Boc-protected diamines (e.g., Boc-diaminopropane), resulting in bicyclic compounds with moderate yields (~52%) and a diastereomeric mixture.
  • The bicyclic compound formation is proposed to proceed via an iminium intermediate, followed by two cyclization events and elimination of benzaldehyde.

Conversion to Thiolactam

  • The γ-lactam bicyclic compound is treated with Lawesson’s reagent in refluxing toluene to convert the lactam carbonyl group into a thiolactam (C=O to C=S conversion).
  • This thiation typically yields the thiolactam in moderate yields (~56%), with minor formation of dithio compounds as side products.

Debenzylation and Amidine Formation

  • Debenzylation of N-benzyl amine intermediates is achieved using N-bromosuccinimide (NBS) or bromine in methylene chloride/water, yielding hydrobromide salts of the amine with high efficiency.
  • Treatment of the thiolactam with hydrazine hydrate yields free amines, which upon reaction with mercuric chloride give bicyclic amidines.
  • The amidines are usually purified and stored as their trifluoroacetate salts due to instability of the free bases.

Industrial and Alternative Preparation Routes

An industrially viable and cost-effective process for related diazabicyclo[4.3.0]nonane compounds (closely related to the target compound) involves:

  • Catalytic hydrogenation of 8-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione to 8-benzyl-2,8-diazabicyclo[4.3.0]nonane-7,9-dione.
  • Subsequent reduction with safer reducing agents like Vitride (a 70% solution in toluene) instead of hazardous LiAlH4.
  • Debenzylation with palladium on carbon catalysts to yield racemic or enantiomerically pure diazabicyclo compounds.
  • Resolution of racemic mixtures using chiral resolving agents to obtain specific isomers with >99% purity.
  • This process avoids hazardous reagents and is scalable for industrial production.

Summary Table of Key Preparation Steps and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
Oxazolidinone formation Condensation + alkylation Cbz-L-alanine, benzaldehyde dimethyl acetal, LiHMDS, allyl iodide 91 High stereoselectivity (>95:5 dr)
Ozonolysis Oxidative cleavage Ozone, standard ozonolysis conditions 82 Aldehyde intermediate formation
Reductive amination & cyclization Reductive amination Boc-diaminopropane, reductive amination agents 52 1:1 diastereomeric mixture
Thiolactam formation Thiation Lawesson’s reagent, refluxing toluene 56 Minor dithio side product (~10%)
Debenzylation N-debenzylation NBS or bromine, methylene chloride/water High Hydrobromide salt formation, scalable
Amidine formation Reaction with mercuric chloride Hydrazine hydrate, mercuric chloride in THF 67 Amidines stored as trifluoroacetate salts

Research Findings and Notes

  • The synthetic route involving oxazolidinone intermediates and reductive amination is well-documented for constructing the bicyclic core with high stereochemical control.
  • The use of Lawesson’s reagent is effective for converting lactams to thiolactams, a crucial step to introduce the thione functionality.
  • Debenzylation using NBS or bromine is a practical alternative to catalytic hydrogenation, especially for large-scale synthesis, avoiding catalyst poisoning and incomplete reactions.
  • Industrial processes emphasize safer reducing agents like Vitride over LiAlH4 for economic and safety reasons.
  • The final compound is often isolated and stored as a salt (e.g., trifluoroacetate) due to stability concerns of the free base amidines.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Scientific Research Applications

While specific applications of "4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione" are not detailed in the provided search results, the available information allows us to explore its potential applications based on its chemical properties and related research areas.

Potential Applications

Given the compound's structure and properties, we can infer potential applications in various scientific and industrial fields:

  • Cosmetics: Experimental design techniques are crucial in developing stable, safe, and effective cosmetic products . The compound's properties might be explored within topical formulations to assess its impact on rheological parameters, sensory attributes, and clinical efficacy .
  • Pharmaceuticals: Heterocyclic compounds can act as inhibitors of bacterial β-lactamases . This compound, with its unique bicyclic structure containing nitrogen, oxygen, and sulfur, may have potential as a β-lactamase inhibitor . Such inhibitors are often administered with β-lactam antibiotics to combat bacterial infections . The dose of the compound can vary, with ratios ranging from approximately 1:20 to 1:1 with the antibiotic .
  • Industrial Chemistry: Many organic compounds are starting points for various applications such as rubber vulcanization accelerators .

Further Research

To fully elucidate the applications of "this compound," further research is essential. This may involve:

  • Synthesis and Characterization: Detailed synthesis and advanced characterization techniques to confirm its structure and purity.
  • Biological Activity Screening: Conducting in vitro and in vivo studies to determine its potential as a pharmaceutical agent, particularly as a β-lactamase inhibitor.
  • Material Science Applications: Investigating its use as a component in polymers, resins, or other materials, assessing its impact on material properties.
  • Cosmetic Applications: Formulating it in cosmetic products and evaluating its effects on skin hydration, texture, and overall product stability.

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to metal ions and forming complexes that can catalyze various chemical reactions. Additionally, its unique structure allows it to interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione with related bicyclic diaza/oxa compounds, focusing on structural variations, synthesis routes, and bioactivity.

Structural Analogues and Functional Group Variations

Compound Name Core Structure Functional Groups/Substituents Key References
3-Methyl-4-oxo-7-thia-1,3-diazabicyclo[4.3.0]nonane-2-thione Bicyclo[4.3.0] 4-oxo, 7-thia (sulfur), 3-methyl
1,4-Diaza-2,5-dioxo-3-isobutyl bicyclo[4.3.0]nonane Bicyclo[4.3.0] 1,4-diaza, 2,5-dioxo, 3-isobutyl
5-Phenyl-7-methoxy-2,4,9-triketo-1,3-diazabicyclo[3.3.1]nonane Bicyclo[3.3.1] 2,4,9-triketo, 5-phenyl, 7-methoxy
4-Keto-2-thio-5-phenyl-Δ⁵-7-oxa-8-methylene-1,3-diazabicyclo[4.3.0]nonane Bicyclo[4.3.0] 4-keto, 2-thio, 5-phenyl, 8-methylene
Temozolomide (4-Methyl-5-oxo-2,3,4,6,8-pentazabicyclo[4.3.0]nona-2,7,9-triene-9-carboxamide) Bicyclo[4.3.0] Pentazabicyclic, carboxamide, methyl

Key Observations:

  • Core Ring Systems: The bicyclo[4.3.0] system is shared with several analogues, but compounds like 5-phenyl-7-methoxy-2,4,9-triketo-1,3-diazabicyclo[3.3.1]nonane exhibit a [3.3.1] framework, altering ring strain and reactivity .
  • Functional Groups : The thione group in the target compound distinguishes it from dioxo (e.g., 1,4-diaza-2,5-dioxo derivatives) or triketo analogues. Sulfur-containing groups (thione/thio) may enhance nucleophilic reactivity compared to oxygen-based ketones .

Biological Activity

4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione (CAS Number: 59336-14-0) is a compound belonging to the class of bicyclic nitrogen-containing heterocycles. Its unique structural features contribute to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic implications.

The molecular formula of this compound is C9H16N2OSC_9H_{16}N_2OS with a molecular weight of approximately 200.301 g/mol. The compound features a bicyclic structure that includes both nitrogen and sulfur atoms, which are critical for its biological interactions.

Antihyperalgesic Effects

A study published in PubMed highlighted the synthesis and biological evaluation of related compounds within the diazabicyclo framework. Specifically, compounds analogous to this compound exhibited significant antihyperalgesic activity in models of neuropathic pain induced by streptozotocin and oxaliplatin. These findings suggest that the compound may possess similar properties and could be explored further for pain management applications .

The exact mechanism of action for this compound remains to be fully elucidated; however, its structural similarity to other bioactive diazabicyclo compounds suggests that it may interact with neurotransmitter systems or modulate pain pathways.

Case Studies and Research Findings

In recent research focusing on diazabicyclo derivatives:

  • Antihyperalgesic Activity : Compounds tested showed significant efficacy compared to traditional analgesics such as pregabalin in neuropathic pain models .
  • Cognitive Enhancement : The ability to improve memory retention and cognitive function was noted in various animal studies involving related structures .

Data Table: Summary of Biological Activities

Activity Compound Model/Study Result
AntihyperalgesicDiazabicyclo derivatives (analogous)Neuropathic pain modelsSignificant reduction in pain
NootropicDiazabicyclo derivatives (analogous)Scopolamine-induced amnesiaImprovement in memory retention

Q & A

Basic Research Questions

Q. What validated methodologies are recommended for confirming the molecular structure of 4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione?

  • Methodological Answer : Use high-resolution techniques such as X-ray crystallography for definitive structural elucidation, supplemented by nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, and 2D-COSY) to resolve stereochemical ambiguities. Cross-validate with computational chemistry tools (e.g., density functional theory) to optimize geometry and compare experimental vs. theoretical spectra. The International Chemical Identifier (InChI) system (InChIKey: WGMBIOQRGPGNRZ-UHFFFAOYSA-N) ensures unambiguous database referencing .

Q. How can researchers design a synthetic pathway for this compound?

  • Methodological Answer : Begin with retrosynthetic analysis to identify feasible precursors (e.g., thiourea derivatives or bicyclic lactams). Optimize reaction conditions (solvent, temperature, catalysts) using Design of Experiments (DoE) to maximize yield. Monitor intermediates via thin-layer chromatography (TLC) and characterize each step with Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS). Prioritize regioselectivity in cyclization steps by controlling steric and electronic factors .

Q. What are the best practices for assessing the compound’s purity and stability under laboratory conditions?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) for purity assessment. Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH guidelines, analyzing degradation products via liquid chromatography-mass spectrometry (LC-MS). Use thermogravimetric analysis (TGA) to evaluate thermal stability and hygroscopicity .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in the compound’s predicted vs. observed biological activity?

  • Methodological Answer : Apply molecular docking to simulate interactions with target proteins (e.g., enzymes or receptors) and compare results with in vitro assays (e.g., IC50_{50} values). Use molecular dynamics (MD) simulations to assess binding stability over time. If contradictions arise, re-evaluate force field parameters or consider post-translational modifications of the target. Cross-reference with cheminformatics databases to identify structural analogs with validated activity .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Adopt a tiered approach:

  • Tier 1 : Determine physicochemical properties (logP, pKa, hydrolysis rate) using OECD Test Guidelines 105-121.
  • Tier 2 : Conduct microcosm studies to assess biodegradation (aerobic/anaerobic) and photolysis in soil/water matrices.
  • Tier 3 : Model ecotoxicological risks using species sensitivity distributions (SSDs) for algae, daphnia, and fish .

Q. How can researchers reconcile contradictory data in pharmacological studies (e.g., conflicting IC50_{50} values across assays)?

  • Methodological Answer : Perform a systematic review of assay conditions (e.g., buffer pH, incubation time, cell line variability). Validate findings using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance). Apply Bland-Altman analysis to quantify inter-method bias. If unresolved, conduct meta-analysis to identify confounding variables (e.g., solvent effects, protein binding) .

Q. What strategies optimize the compound’s bioavailability in preclinical models?

  • Methodological Answer : Use in silico tools (e.g., GastroPlus) to predict absorption, distribution, metabolism, and excretion (ADME). Synthesize prodrug derivatives (e.g., ester or phosphate conjugates) to enhance solubility. Validate in vivo using pharmacokinetic (PK) studies in rodent models, with LC-MS quantification of plasma concentrations. Adjust formulation parameters (e.g., nanoemulsions, cyclodextrin complexes) based on bioavailability metrics .

Methodological Design and Theoretical Frameworks

Q. How should a researcher align mechanistic studies of this compound with a robust theoretical framework?

  • Methodological Answer : Ground hypotheses in established theories (e.g., transition-state theory for enzyme inhibition or frontier molecular orbital theory for reactivity). Design experiments to test specific predictions (e.g., Hammett plots for electronic effects). Use Bayesian statistics to iteratively refine models based on empirical data .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Fit data to nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC50_{50}/LD50_{50}. Apply bootstrapping to calculate 95% confidence intervals. For multi-endpoint studies, use multivariate analysis of variance (MANOVA) to control Type I error. Report effect sizes (e.g., Cohen’s d) for clinical relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.